6,8-dichloro-2H-chromene-3-carboxylic acid chemical properties
6,8-dichloro-2H-chromene-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 6,8-dichloro-2H-chromene-3-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 6,8-dichloro-2H-chromene-3-carboxylic acid, a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document elucidates the molecule's core physicochemical properties, explores modern and classical synthetic pathways, details its chemical reactivity for analog development, and outlines robust analytical protocols for its characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to serve as a practical resource for leveraging this compound in advanced research and development projects.
Introduction: The Significance of the Chromene Scaffold
The chromene ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous naturally occurring and synthetic compounds with a wide array of biological activities. The inherent structural features of the 2H-chromene moiety, combined with the diverse functionalization it allows, have made its derivatives potent agents in various therapeutic areas.
6,8-dichloro-2H-chromene-3-carboxylic acid (CAS No. 83823-07-8) emerges as a particularly valuable building block. The dichloro-substitution on the aromatic ring significantly modulates the electronic properties of the molecule, enhancing its reactivity and potential for specific biological interactions.[1] The carboxylic acid group at the 3-position provides a crucial handle for synthetic modification, enabling the creation of ester, amide, and other derivatives to explore structure-activity relationships (SAR). This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as in the development of next-generation agrochemicals like herbicides and fungicides.[2] Its stable chromophore structure also lends itself to applications in material science, including the formulation of dyes and advanced polymers.[2]
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of 6,8-dichloro-2H-chromene-3-carboxylic acid are summarized below. The dichloro-substitution pattern is known to enhance reactivity, making it a valuable precursor for developing a wide range of bioactive molecules.[1]
| Property | Value | Source |
| CAS Number | 83823-07-8 | [2][3] |
| Molecular Formula | C₁₀H₆Cl₂O₃ | [1][2] |
| Molecular Weight | 245.06 g/mol | [1][2] |
| MDL Number | MFCD04114584 | [1][2] |
| PubChem ID | 1478792 | [1][2] |
| Storage Conditions | Store at 0-8°C | [1][2] |
The compound's favorable solubility and stability characteristics make it suitable for a variety of applications, including coatings and plastics.[2] For laboratory use, it is crucial to store the compound under refrigerated conditions (0-8°C) to maintain its integrity and prevent degradation over time.[2]
Modern Synthetic Strategies
The efficient synthesis of the 2H-chromene-3-carboxylic acid scaffold is of paramount importance. While several classical methods exist, modern transition-metal-catalyzed approaches offer superior efficiency, regioselectivity, and substrate tolerance.
Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation
A state-of-the-art method for constructing the 2H-chromene-3-carboxylic acid core is the rhodium(III)-catalyzed redox-neutral cascade involving C-H activation and a [3+3] annulation.[4][5] This strategy is highly efficient and proceeds under mild conditions.[5] The causality behind this choice lies in the catalyst's ability to selectively activate a C-H bond on the phenoxy precursor, initiating a cascade that forms the chromene ring with high precision. Methyleneoxetanones serve as a novel three-carbon source in this transformation.[4][5]
The proposed workflow for synthesizing the target compound is outlined below.
Caption: Proposed Rh(III)-catalyzed synthesis workflow.
Experimental Protocol: Rh(III)-Catalyzed Synthesis
This protocol is adapted from the general method reported by Zhou et al.[4][5] for the synthesis of 2H-chromene-3-carboxylic acids.
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Reactor Setup: To a flame-dried Schlenk tube, add N-(2,4-dichlorophenoxy)acetamide (1.0 mmol), methyleneoxetanone (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), and CsOAc (2.0 mmol).
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Inert Atmosphere: Evacuate and backfill the tube with argon gas three times to ensure an inert atmosphere. The exclusion of oxygen and moisture is critical as the rhodium catalyst and intermediates can be sensitive.
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Solvent Addition: Add anhydrous acetonitrile (MeCN, 3.0 mL) via syringe. Acetonitrile is chosen as the solvent as it was found to provide optimal results in the reported methodology.[4]
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Reaction: Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated NH₄Cl solution and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
This self-validating system relies on TLC monitoring to confirm the consumption of starting material and the formation of the product before proceeding to purification, ensuring reaction completion.
Chemical Reactivity and Derivatization
The reactivity of 6,8-dichloro-2H-chromene-3-carboxylic acid is dominated by two key features: the carboxylic acid moiety and the electron-rich chromene ring system. This dual reactivity makes it an excellent scaffold for building chemical libraries for drug discovery.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization. Standard coupling reactions can be employed to generate a wide range of amides and esters, which is often a key strategy in medicinal chemistry to improve properties like cell permeability or to create prodrugs.
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Esterification: Reaction with various alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide) will yield the corresponding esters.
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Amidation: Coupling with primary or secondary amines using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides the corresponding amides. These derivatives are often explored for enhanced biological activity.[2]
Reactions of the Chromene Ring
The 2H-chromene ring contains an alkene bond that can undergo various addition reactions. Furthermore, the dichlorinated benzene ring can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile. The reactivity of simple 2H-chromenes with dienophiles like triazolinediones has been reported, suggesting the potential for cycloaddition reactions.[6]
Caption: Key derivatization pathways for the core molecule.
Analytical Characterization Protocol
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required for a self-validating characterization system.
Spectroscopic and Spectrometric Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of aromatic protons, the vinyl proton, the protons on the C2 methylene group, and the chiral proton at C3. The chemical shifts and coupling constants provide definitive structural information.
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¹³C NMR: Will show distinct signals for all 10 carbon atoms, including the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic ring and double bond, and the sp³ carbons of the chromene ring.
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-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands. Key expected peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer additional structural clues.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase HPLC method is typically employed.
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Protocol:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the carboxylic acid is protonated).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by UV-Vis spectroscopy (typically around the molecule's λₘₐₓ).
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Validation: The purity is determined by the area percentage of the main peak. The system is validated by running a blank and known standards.
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Caption: Comprehensive analytical characterization workflow.
Applications in Research and Development
The unique structural features of 6,8-dichloro-2H-chromene-3-carboxylic acid position it as a valuable asset in multiple research domains.[2]
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Pharmaceutical Development: It is a key building block for synthesizing novel chromene derivatives with potential biological activities. Research has shown that related chromene structures possess anti-inflammatory, antimicrobial, and analgesic properties.[2] The dichloro pattern can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates.
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Agrochemicals: The compound is utilized in the formulation of potent herbicides and fungicides.[2] The chromene scaffold can be tailored to target specific enzymes or biological pathways in pests and weeds, leading to effective crop protection.[2]
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Material Science: Its stable chromophore structure makes it a candidate for developing new dyes and pigments.[2] Furthermore, it can be incorporated into polymers and coatings to create advanced materials with improved durability and resistance to environmental factors.[2]
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Biochemical Research: Researchers use this compound and its derivatives as molecular probes in studies related to enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways and identifying potential therapeutic targets.[2]
Conclusion
6,8-dichloro-2H-chromene-3-carboxylic acid is more than a mere chemical intermediate; it is a strategic platform for innovation in science and technology. Its well-defined physicochemical properties, accessible synthesis via modern catalytic methods, and versatile reactivity offer immense opportunities for creating novel molecules with significant practical applications. For scientists in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's chemistry is essential for unlocking its full potential. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful molecular tool in demanding research environments.
References
- Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896.
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Yi, W., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892-3896. Available from: [Link]
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Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (1995). Reactions of some 2H-Chromenes and 2H-Thiochromenes with triazolinediones. Tetrahedron, 51(48), 13277-13290. Available from: [Link]
Sources
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- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
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